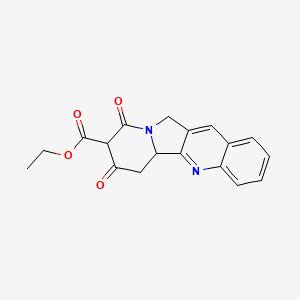

Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate

Description

Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate is a polycyclic heterocyclic compound featuring fused indolizine and quinoline moieties. Its structure includes a central bicyclic system with ketone groups at positions 7 and 9, an ester group at position 8, and a partially saturated backbone.

Properties

CAS No. |

32889-86-4 |

|---|---|

Molecular Formula |

C18H16N2O4 |

Molecular Weight |

324.3 g/mol |

IUPAC Name |

ethyl 7,9-dioxo-6,11-dihydro-5bH-indolizino[1,2-b]quinoline-8-carboxylate |

InChI |

InChI=1S/C18H16N2O4/c1-2-24-18(23)15-14(21)8-13-16-11(9-20(13)17(15)22)7-10-5-3-4-6-12(10)19-16/h3-7,13,15H,2,8-9H2,1H3 |

InChI Key |

HMPKMPLZVHVHOX-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1C(=O)CC2C3=NC4=CC=CC=C4C=C3CN2C1=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Functionalization

- The synthesis often begins with substituted quinoline derivatives bearing keto and carboxylate groups. For example, quinoline-3-carboxylic acid ethyl esters are common precursors.

- Functionalization of the quinoline ring to introduce keto groups at positions 7 and 9 can be achieved by selective oxidation or by using appropriately substituted starting materials.

Formation of the Indolizino Ring System

- The indolizino(1,2-b)quinoline framework is formed by ring closure reactions involving amine nucleophiles and keto groups on the quinoline ring.

- A typical method involves treatment of a keto-substituted quinoline ester with an amine (e.g., cyclopropylamine or pyrrolidine derivatives) in a suitable solvent such as t-butanol.

- The reaction proceeds via nucleophilic attack followed by intramolecular cyclization, often facilitated by a base such as potassium t-butoxide to promote ring closure.

Esterification and Purification

- The ethyl ester group at the 8-carboxylate position is introduced or preserved throughout the synthesis by using ethyl esters of carboxylic acids as starting materials or by esterification of the corresponding acid.

- After ring closure and functional group transformations, the product is purified by crystallization or chromatographic methods.

Representative Reaction Conditions and Steps (Based on Patent US4822801A)

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | Triethyl orthoformate, acetic anhydride, 150°C, 2 hours | Activation of keto acid ester intermediate |

| 2 | Cyclopropylamine in t-butanol, room temperature, overnight | Nucleophilic substitution and ring closure initiation |

| 3 | Potassium t-butoxide in t-butanol, 50°C, 18 hours | Base-promoted intramolecular cyclization to form fused ring |

| 4 | Acetic acid and 4N HCl, 100°C, 4 hours | Final cyclization and precipitation of product |

| 5 | Filtration, washing with acetonitrile and ether, drying | Isolation and purification of the target compound |

This sequence yields the hexahydroindolizinoquinoline derivative with keto and ester functionalities intact.

Analytical Data and Characterization

- Elemental analysis confirms the expected carbon, hydrogen, and nitrogen content consistent with the molecular formula.

- Melting points and crystallinity data are used to assess purity.

- Spectroscopic methods (NMR, IR, MS) are employed to confirm the presence of keto groups, ester functionalities, and the fused ring system.

- The keto groups at positions 7 and 9 show characteristic carbonyl absorption bands in IR spectra.

- The ethyl ester group is confirmed by characteristic NMR signals for the ethyl moiety.

Summary Table of Key Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Substituted quinoline-3-carboxylic acid ethyl esters with keto groups |

| Key Reagents | Triethyl orthoformate, acetic anhydride, cyclopropylamine, potassium t-butoxide |

| Solvents | t-Butanol, acetic acid, hydrochloric acid aqueous solution |

| Temperature Range | Room temperature to 150°C |

| Reaction Time | 2 hours to overnight (varies by step) |

| Purification | Crystallization, filtration, washing with organic solvents |

| Yield | Moderate to high, depending on reaction optimization |

Research Findings and Notes

- The preparation method is robust and allows for the synthesis of various derivatives by changing the amine nucleophile or substituents on the quinoline ring.

- The use of triethyl orthoformate and acetic anhydride activates the keto acid ester intermediate, facilitating subsequent nucleophilic attack and ring closure.

- Potassium t-butoxide is critical for promoting the intramolecular cyclization to form the indolizino fused ring.

- The final acid and acid chloride treatments ensure the formation of the dioxo functionalities and stabilize the product.

- The method is supported by multiple examples in patent literature, demonstrating reproducibility and scalability.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: It can undergo nucleophilic substitution reactions, where nucleophiles replace specific groups in the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxalyl chloride, ammonia, cyclic amines, and hydroxylamine. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include enaminoketoamides, benzimidazole fragments, and heterocyclic systems of isoxazine-3,4,6-trione .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives related to Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate. In particular:

- Cell Lines Tested : The compound has been investigated against several cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and HT-29 (colorectal cancer) using assays like MTT to assess cell viability and proliferation.

- Findings : Compounds derived from this structure demonstrated significant antiproliferative effects. For instance, certain derivatives showed enhanced activity compared to standard chemotherapeutics like Doxorubicin .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity:

- Microorganisms Tested : It has shown effectiveness against various bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa.

- Mechanism of Action : The antimicrobial efficacy is believed to stem from its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .

Synthesis and Derivatives

The synthesis of Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate involves several chemical reactions including cyclization and functional group transformations. The ability to modify this compound leads to the generation of a library of derivatives with varied biological activities.

Table 1: Comparison of Anticancer Activity of Derivatives

Case Studies

Several case studies have documented the applications of derivatives based on Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate:

Case Study 1: Anticancer Efficacy

A study synthesized multiple derivatives and evaluated their effects on the MCF-7 cell line. Results indicated that some compounds exhibited IC50 values significantly lower than traditional chemotherapeutics .

Case Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties against various pathogens. The study found that certain derivatives had MIC values comparable to established antibiotics .

Mechanism of Action

The mechanism of action of Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are still ongoing.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best contextualized by comparing it to related heterocycles, including carbazoles, pyrrolo-pyridazines, and substituted quinolines. Below is a detailed analysis:

Carbazole Derivatives

Carbazoles, such as 1,4-Dimethyl-3-nitro-6-(2’-fluoro-5'-methoxyphenyl)-9H-carbazole (7b) (), share planar aromatic systems but lack the indolizine-quinoline fusion. Key differences include:

- Functional Groups : Compound 7b features nitro and methoxy substituents, whereas the target compound has two ketone groups and an ethyl ester.

- Synthesis Complexity : The target compound’s synthesis likely involves multi-step cyclization and oxidation, while 7b is synthesized via Suzuki-Miyaura coupling (45% yield) .

- Spectroscopic Profiles :

- IR : The target compound’s ketone groups (C=O stretches ~1700 cm⁻¹) contrast with 7b’s nitro (1578 cm⁻¹) and methoxy (1034 cm⁻¹) absorptions.

- NMR : The ethyl ester in the target compound would produce a triplet (~1.3 ppm) and quartet (~4.2 ppm), distinct from 7b’s aromatic proton signals (δ7.14–8.36 ppm) .

Pyrrolo[1,2-b]pyridazine Derivatives

The European patent () describes (4aR)-4a-Ethyl-1-[(3-fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide , which shares a partially saturated bicyclic core but differs in:

- Substituent Diversity : The patent compound includes a trifluoromethyl furan and fluorophenyl group, enhancing lipophilicity and metabolic stability compared to the target compound’s simpler ester and ketone groups.

- Biological Relevance : Pyrrolo-pyridazines are explored as kinase inhibitors, suggesting the target compound may have analogous applications if functionalized appropriately .

Hexahydroindolizine/Isoquinoline Hybrids

details Methyl 5,7,8,9,10,11-hexahydro-13-benzyl-7-oxo-8,11-iminoazepino[1,2-b]isoquinoline-10-carboxylate (7a), which shares:

- Saturation and Ketone Moieties : Both compounds have a hexahydro backbone and a ketone group.

- Synthetic Routes : Palladium-catalyzed coupling (e.g., Suzuki reactions) is common in synthesizing such hybrids, though 7a employs triphenylphosphine and silver carbonate, differing from the target compound’s likely pathway .

Physicochemical and Analytical Comparisons

Table 1: Key Properties of Ethyl 7,9-dioxo-hexahydroindolizinoquinoline-8-carboxylate and Analogs

*Chromatographic behavior inferred from , which details methods for structurally related esters .

Research Implications and Gaps

- Synthetic Optimization : The target compound’s yield and purity could benefit from Pd-catalyzed cross-coupling, as seen in carbazole synthesis ().

- Biological Screening: No data exist for its activity, but analogs like 7b and pyrrolo-pyridazines suggest kinase or antimicrobial targets.

- Analytical Challenges : Differentiation from impurities (e.g., hydroxylated esters in ) requires high-resolution LC-MS or NMR .

Biological Activity

Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate (CAS Number: 32889-86-4) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 324.33 g/mol

- Density : 1.4 g/cm³

- Boiling Point : 533.9 ºC

- Flash Point : 276.7 ºC

Anticancer Properties

Recent studies have indicated that Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate exhibits significant anticancer activity. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

The compound was shown to induce apoptosis in cancer cells via the activation of caspase pathways and modulation of Bcl-2 family proteins.

Antimicrobial Activity

Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate also exhibits antimicrobial properties against a range of pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Neuroprotective Effects

In animal models of neurodegenerative diseases, Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate has been reported to provide neuroprotection by reducing oxidative stress and inflammation. Behavioral tests showed improvement in cognitive functions in treated subjects compared to controls.

The biological activity of Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound inhibits key enzymes involved in cancer cell metabolism and proliferation.

- Modulation of Signaling Pathways : It affects signaling pathways such as PI3K/Akt and MAPK pathways that are crucial for cell survival and growth.

- Induction of Apoptosis : By activating intrinsic apoptotic pathways through mitochondrial dysfunction.

Study on Anticancer Effects

A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate in vivo using xenograft models. The results showed a significant reduction in tumor size compared to control groups treated with vehicle alone.

Neuroprotection Research

Another study focused on the neuroprotective effects of the compound in a mouse model of Alzheimer's disease. The results indicated that treatment with Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate led to improved memory performance and reduced amyloid-beta plaque accumulation in the brain.

Q & A

Basic: What are the key synthetic routes for Ethyl 7,9-dioxo-5b,6,7,8,9,11-hexahydroindolizino(1,2-b)quinoline-8-carboxylate?

Methodological Answer:

The compound is synthesized via multi-step routes starting from o-aminobenzaldehyde derivatives. A six-step procedure involves:

Formation of an anil intermediate from o-aminobenzaldehyde.

Cyclization using diethyl carbonate to form the tetracyclic indolizinoquinoline core.

Introduction of ester groups via nucleophilic substitution or condensation reactions.

Key challenges include controlling regioselectivity during cyclization and minimizing by-products like α-chlorobutyryloxymethyl derivatives. Purification often requires column chromatography (silica, hexane/ethyl acetate gradients) .

Advanced: How can stereochemical outcomes be optimized during synthesis?

Methodological Answer:

Stereochemical control is critical due to the compound’s multiple chiral centers. Strategies include:

- Chiral Auxiliaries : Use of enantiopure starting materials (e.g., camptothecin intermediates) to direct stereochemistry.

- Catalytic Asymmetric Synthesis : Employing transition-metal catalysts for cyclization steps.

- Chromatographic Resolution : Separation of diastereomers using chiral stationary phases (e.g., reports a 20% by-product during synthesis of a related compound, resolved via GC-guided purification).

- Crystallography : Confirming stereochemistry via X-ray diffraction using SHELX software .

Basic: What analytical techniques are used to characterize this compound?

Methodological Answer:

- NMR Spectroscopy : 1H and 13C NMR (CDCl3 or DMSO-d6) identify proton environments and confirm ester/keto group positions. Diastereomer mixtures show split peaks (e.g., δ 4.26 ppm for ethoxy groups) .

- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 315.373 for C17H21N3O3) .

- X-ray Crystallography : SHELX programs refine crystal structures to resolve bond lengths and angles .

Advanced: How should researchers address contradictions in spectral data during characterization?

Methodological Answer:

Contradictions (e.g., unexpected splitting in NMR or inconsistent MS fragments) may arise from:

- Diastereomerism : Use 2D NMR (COSY, NOESY) to distinguish stereoisomers.

- Dynamic Processes : Variable-temperature NMR to detect conformational exchange.

- Crystallographic Validation : Single-crystal X-ray analysis resolves ambiguities in connectivity .

Basic: What is the compound’s role in camptothecin synthesis?

Methodological Answer:

The compound serves as a tetracyclic intermediate in camptothecin total synthesis. Key steps include:

Ester Hydrolysis : Converting the ethyl ester to a carboxylic acid.

Lactonization : Intramolecular cyclization to form the camptothecin E-ring.

Functionalization : Introduction of hydroxyl and ethyl groups at positions 7 and 9 .

Advanced: What mechanistic insights exist for cyclization reactions in its synthesis?

Methodological Answer:

Cyclization often follows a domino Knoevenagel-hetero-Diels-Alder pathway:

Knoevenagel Condensation : Forms α,β-unsaturated intermediates.

Hetero-Diels-Alder Reaction : Six-membered ring formation via [4+2] cycloaddition.

Acid Catalysis : Protonation enhances electrophilicity of carbonyl groups (e.g., PPA used in for related lactamization) .

Basic: What purification challenges are associated with this compound?

Methodological Answer:

- By-Product Removal : Column chromatography (hexane/ethyl acetate) separates diastereomers or α-chlorobutyryloxymethyl derivatives .

- Solubility Issues : Low solubility in polar solvents necessitates gradient elution.

- Stability : Avoid prolonged exposure to light or heat to prevent decomposition .

Advanced: How can computational modeling aid in structure validation?

Methodological Answer:

- DFT Calculations : Predict NMR chemical shifts and compare with experimental data.

- Molecular Docking : Assess interactions with biological targets (e.g., topoisomerase I for camptothecin analogs).

- SHELX Refinement : Optimize X-ray crystallographic data to validate bond geometries .

Basic: How stable is this compound under acidic or basic conditions?

Methodological Answer:

- Acidic Conditions : Stable during reflux in HCl/acetic acid (3:1 v/v) for 6 hours, as shown in ester hydrolysis steps .

- Basic Conditions : Avoid strong bases (e.g., NaOH) to prevent ester saponification.

- Storage : Store at -20°C under inert gas (N2/Ar) to prevent oxidation .

Advanced: How can analogs of this compound be designed for improved bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) : Modify substituents at positions 7, 8, and 9 (e.g., replace ethyl with propyl esters).

- Prodrug Strategies : Introduce enone or hydrazone moieties for controlled release (e.g., ’s enone prodrugs).

- Biological Screening : Evaluate cytotoxicity (MTT assay) and topoisomerase inhibition (DNA relaxation assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.